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The landscape of oral treatments for moderate-to-severe plaque psoriasis is rapidly evolving
with the advent of Janus kinase (JAK) inhibitors. This guide provides a detailed comparison of
peficitinib against other prominent JAK inhibitors, including tofacitinib, upadacitinib, and
deucravacitinib, with a focus on their efficacy, safety, and underlying mechanisms of action,
supported by experimental data from clinical trials.

Mechanism of Action: Targeting the JAK-STAT
Pathway

Psoriasis is an immune-mediated disease where cytokines like interleukins (IL)-12, IL-23, and
interferons play a crucial role in driving inflammation and keratinocyte hyperproliferation. These
cytokines signal through the JAK-STAT pathway.[1][2] JAK inhibitors are small molecules that
interfere with this pathway, thereby reducing the inflammatory cascade.

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2
(TYK2). Different JAK inhibitors exhibit varying degrees of selectivity for these kinases, which
influences their efficacy and safety profiles.

o Peficitinib (ASP015K) is a pan-JAK inhibitor, meaning it broadly inhibits multiple JAK
enzymes, including JAK1, JAK2, and JAK3.[3][4]

o Tofacitinib primarily inhibits JAK1 and JAK3.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8058424?utm_src=pdf-interest
https://www.benchchem.com/product/b8058424?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/9/4681
https://pmc.ncbi.nlm.nih.gov/articles/PMC8914468/
https://www.benchchem.com/product/b8058424?utm_src=pdf-body
https://www.drugtargetreview.com/news/955/pfizer-announces-positive-top-line-results-two-phase-3-trials-tofacitinib-adults-moderate-severe-chronic-plaque-psoriasis/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Peficitinib/
https://www.mdpi.com/1422-0067/25/9/4681
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

o Upadacitinib is a selective JAK1 inhibitor.
» Deucravacitinib is a selective TYK2 inhibitor, acting through a distinct allosteric mechanism.

The differential inhibition of JAK enzymes by these agents leads to varied impacts on

downstream signaling pathways.
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Figure 1: JAK-STAT Signaling Pathway and Inhibition Points
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Comparative Efficacy

The primary measures of efficacy in psoriasis clinical trials are the Psoriasis Area and Severity

Index (PASI) and the static Physician's Global Assessment (SPGA). A 75% improvement in

PASI score (PASI 75) is a common primary endpoint.

sPGA 0/1
PASI 75 (Clear/Almost
Drug Dose Response Clear) Trial
Rate Response
Rate
Significant Significant
o improvement vs. improvement vs.
Peficitinib 100 mg BID Phase 2a
placebo placebo
(p<0.001) (p<0.001)
e 4.38 (RR vs. 3.93 (RRvs. OPT Pivotal 1 &
Tofacitinib 5 mg BID
placebo) placebo) 2
Higherthan 5mg Higherthan5mg OPT Pivotal 1 &
10 mg BID
BID BID 2
Not a primary
Upadacitinib 15 mg QD 63% at Week 16 endpoint for SELECT-PsA 1
psoriasis studies
Not a primary
30 mg QD 62% at Week 16 ~ endpoint for SELECT-PsA 1

psoriasis studies

Deucravacitinib

6 mg QD

~58.4% at Week
16

Superior to
placebo and

apremilast

POETYK PSO-1

Note: Direct head-to-head trial data for peficitinib against other JAK inhibitors in psoriasis is

limited. The data for upadacitinib is from studies in psoriatic arthritis, where skin manifestations

were also assessed. A network meta-analysis suggested that deucravacitinib showed superior

efficacy and safety for treating moderate-to-severe psoriasis over other included oral drugs.
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Another network meta-analysis indicated that tofacitinib at 15 mg twice a day had the highest
probability of achieving PASI 75.

Safety and Tolerability Profile

The safety profile of JAK inhibitors is a critical consideration due to their systemic

iImmunosuppressive effects. Common adverse events (AEs) include infections, and some have

warnings regarding more serious events.

Serious Adverse Events of

Drug Common Adverse Events
Interest
Nasopharynagitis, diarrhea, No serious adverse events
Peficitinib acne, back pain, contact were reported in the Phase 2a
dermatitis. psoriasis trial.
Serious infections,
Upper respiratory tract malignancies, major adverse
Tofacitinib infections, headache, diarrhea,  cardiovascular events (MACE),
nasopharyngitis. thrombosis (FDA black box
warning).
) Serious infections,
Upper respiratory tract ) )
o ) ) malignancies, MACE,
Upadacitinib infections, acne, herpes

simplex, headache.

thrombosis (FDA black box

warning).

Deucravacitinib

Nasopharyngitis, upper
respiratory tract infection,

acne.

Lower rates of serious adverse
events compared to non-
selective JAK inhibitors. No
black box warning for MACE or
thrombosis.

Experimental Protocols

The clinical trials for these JAK inhibitors generally follow a randomized, double-blind, placebo-

controlled design, especially in the initial phases.
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Figure 2: Generalized Clinical Trial Workflow for JAK Inhibitors

Key Methodological Components:

» Patient Population: Adults with moderate-to-severe chronic plaque psoriasis, typically
defined by a PASI score = 12, SPGA score = 3, and body surface area (BSA) involvement >
10%.
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e Study Design:

o Peficitinib (Phase 2a): A multicenter, double-blind, randomized, placebo-controlled study
over 6 weeks.

o Tofacitinib (OPT Pivotal 1 & 2): Phase 3, multi-site, double-blind, placebo-controlled,
randomized, 52-week, parallel-group studies.

o Deucravacitinib (POETYK PSO-1 & 2): Global Phase 3, multicenter, randomized, double-
blind, placebo- and active-controlled (apremilast) trials.

o Upadacitinib (SELECT-PsA 1 & 2): Phase 3, randomized, double-blind, placebo- and
active-controlled (adalimumab in SELECT-PsA 1) studies in patients with psoriatic arthritis.

 Interventions:
o Oral administration of the investigational JAK inhibitor at varying doses.
o Placebo control.
o Active comparator (e.g., apremilast for deucravacitinib, adalimumab for upadacitinib).
e Primary Endpoints:
o Proportion of patients achieving PASI 75 at a specified time point (e.g., week 12 or 16).

o Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at a
specified time point.

o Safety Assessments: Monitoring and recording of all adverse events, serious adverse
events, and laboratory abnormalities throughout the study.

Conclusion

Peficitinib, as a pan-JAK inhibitor, has demonstrated efficacy in early-phase trials for psoriasis.
However, the current landscape is increasingly favoring more selective JAK inhibitors to
potentially optimize the benefit-risk profile. Deucravacitinib, with its selective TYK2 inhibition,
has shown a strong efficacy and safety profile in large Phase 3 trials, positioning it as a
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significant oral therapeutic option. Tofacitinib and upadacitinib, while effective, carry boxed
warnings that necessitate careful patient selection and monitoring. The development and
comparison of these agents underscore the importance of understanding the nuances of JAK
selectivity in the treatment of psoriasis. Further head-to-head comparative studies will be
invaluable in delineating the precise therapeutic positioning of each of these innovative oral
treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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